1-Aminooxy-3-methoxy-propan-2-ol

Description

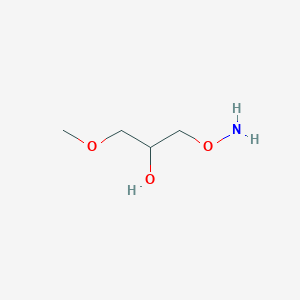

1-Aminooxy-3-methoxy-propan-2-ol is a substituted aminopropanol derivative characterized by an aminooxy (-ONH₂) group at position 1 and a methoxy (-OCH₃) group at position 3 of the propan-2-ol backbone.

Properties

IUPAC Name |

1-aminooxy-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c1-7-2-4(6)3-8-5/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOCRKSXKKGYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CON)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391212-37-6 | |

| Record name | 1-(aminooxy)-3-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooxy-3-methoxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropan-2-ol with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation of the Aminooxy Group

The aminooxy (-NH-O-) moiety undergoes oxidation to form nitroso intermediates. For structurally related compounds (e.g., 1-(Aminooxy)-3-(pyrrolidin-1-yl)propan-2-ol), this oxidation typically occurs under mild conditions using reagents like m-chloroperbenzoic acid (mCPBA) or H₂O₂ .

Example Reaction:

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–25°C

-

Yield: ~70–85%.

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group participates in nucleophilic substitutions under acidic or basic conditions. For instance, demethylation can occur via BCl₃ or HI to yield diols .

Example Reaction:

Conditions:

Reductive Alkylation via Aminooxy Group

The aminooxy group acts as a nucleophile in reductive alkylation reactions. NaBH₃CN is commonly used to reduce imine intermediates formed between aminooxy compounds and aldehydes/ketones .

Example Reaction:

Conditions:

Cycloaddition Reactions

The compound’s aminooxy group participates in Huisgen cycloadditions with azides to form 1,2,3-triazoles. Copper(I) catalysts (e.g., CuBr) enhance reaction rates and selectivity .

Example Reaction:

Conditions:

Bamberger Rearrangement

Under acidic conditions, aminooxy groups undergo rearrangement to form nitrenium ions, which react with nucleophiles. This reaction is critical for synthesizing hydroxylamine derivatives .

Example Reaction:

Conditions:

Silylation of Hydroxyl Group

The secondary hydroxyl group undergoes silylation with TBSCl (tert-butyldimethylsilyl chloride) to protect the alcohol during multistep syntheses .

Example Reaction:

Conditions:

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitroso intermediate.

-

Cycloaddition : Follows a copper-catalyzed click chemistry pathway with regioselective 1,4-triazole formation .

-

Bamberger Rearrangement : Involves protonation of the aminooxy group, leading to nitrenium ion formation and subsequent nucleophilic attack .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

AMPO is utilized as a reagent for synthesizing oximes and other nitrogen-containing compounds. The aminooxy functionality enables the formation of stable adducts with carbonyl-containing compounds, facilitating the transformation of aldehydes and ketones into oximes. This reaction is crucial in organic synthesis, particularly for creating intermediates in pharmaceutical development.

Table 1: Applications in Organic Synthesis

| Application | Description | Example Compounds |

|---|---|---|

| Oxime Formation | Converts aldehydes/ketones to oximes | Benzaldehyde to Benzoxime |

| Nitroso Compound Synthesis | Forms nitroso derivatives from amines | Nitrosobenzene |

| Nitrile Formation | Transforms aldehydes to nitriles | Aldehyde to Nitrile |

Biological Applications

Enzyme Mechanism Studies

AMPO plays a critical role in biochemical studies aimed at understanding enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool for investigating enzyme inhibition and metabolic pathways. For instance, AMPO has been employed to study the inhibition of ornithine decarboxylase, an enzyme implicated in cancer progression.

Case Study: Inhibition of Ornithine Decarboxylase

Research has demonstrated that AMPO effectively inhibits ornithine decarboxylase, leading to reduced polyamine synthesis and subsequent anti-cancer effects. This application highlights AMPO's potential as a lead compound in cancer therapeutics .

Industrial Applications

Intermediate in Pharmaceutical Production

AMPO serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multi-step synthetic routes, contributing to the production of complex drug molecules.

Table 2: Pharmaceutical Applications

| Pharmaceutical Target | Role of AMPO |

|---|---|

| Anticancer Agents | Intermediate for drug synthesis |

| Antimicrobial Compounds | Building block for developing new antibiotics |

Analytical Chemistry

Mass Spectrometry Applications

AMPO is also utilized in mass spectrometry for the derivatization of carbonyl compounds. By forming stable oxime derivatives, AMPO enhances the detection and quantification of metabolites in complex biological samples.

Case Study: Metabolite Profiling Using AEP Reagents

In a study involving turmeric extract, AMPO-derived oxime ethers were used for gas chromatography-mass spectrometry (GC-MS) analysis, allowing for the simultaneous quantification of multiple carbonyl analytes .

Mechanism of Action

The mechanism by which 1-aminooxy-3-methoxy-propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Key Observations :

- The aminooxy group in the target compound may confer distinct redox properties compared to primary amines in analogs like Metaxalone Related Compound B .

- Methoxy groups enhance solubility in polar solvents, whereas bulky substituents (e.g., dimethylphenoxy) reduce metabolic clearance .

Pharmacological Activity

Receptor Binding and Selectivity

- Adrenolytic Activity: Groszek et al. (2009) demonstrated that enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol exhibit stereospecific α₁-adrenoceptor antagonism, with (R)-enantiomers showing higher potency . This suggests that stereochemistry and methoxy positioning critically influence adrenoceptor interactions.

- Antiarrhythmic Effects: Compounds with methoxymethyl-indole substituents (e.g., Molecules 2010 derivatives) displayed significant antiarrhythmic and hypotensive activities, likely via α₁/β₁-adrenoceptor modulation .

- β-Adrenoceptor Affinity: Metoprolol EP Impurity E, bearing a 2-methoxyethylphenoxy group, showed moderate β₁-adrenoceptor binding, highlighting the role of alkoxy chain length in receptor selectivity .

Hypothetical Activity of this compound

However, its smaller size (vs. aromatic analogs) could limit receptor-binding affinity.

Pharmacokinetic and Metabolic Profiles

- Metabolic Stability: LC-MS/MS studies on aminopropanol derivatives (e.g., ) revealed that methoxy groups delay hepatic clearance by reducing cytochrome P450-mediated oxidation .

- Metabolite Pathways : Structural analogs like 1-(2-butoxy-1-methylethoxy)-propan-2-ol undergo hydrolysis to yield alcohols and ethers, suggesting similar pathways for methoxy-substituted derivatives .

Biological Activity

1-Aminooxy-3-methoxy-propan-2-ol, also known as a potential pharmacological agent, has garnered attention due to its unique structural features and biological activities. This compound has been identified as a promising candidate in the treatment of various proliferative diseases, particularly those related to the hyperactivity of the MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) signaling pathway.

Chemical Structure and Properties

The molecular formula of this compound is C4H11NO3. Its structure includes an aminooxy group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO3 |

| Molecular Weight | 119.14 g/mol |

| Functional Groups | Amino, Hydroxy, Ether |

This compound functions primarily as an inhibitor of MEK, which plays a crucial role in cell signaling pathways that regulate cell division and survival. The inhibition of MEK can lead to decreased proliferation in various cancer cell lines. Research suggests that this compound may act through allosteric mechanisms rather than simply blocking ATP binding sites, providing a unique approach to targeting MEK-related pathways .

Case Studies and Research Findings

- Inhibition of Proliferative Diseases :

- Neuroprotective Effects :

- Antimicrobial Activity :

Data Summary from Research Studies

Q & A

Q. What are the recommended safety protocols for handling 1-Aminooxy-3-methoxy-propan-2-ol in laboratory settings?

- Methodological Guidance :

- Eye/Face Protection : Use ANSI-approved chemical goggles or face shields to prevent splashes .

- Hand Protection : Wear EN 374-certified gloves (e.g., nitrile or neoprene) after verifying compatibility with the compound. Post-use cleaning and ventilation of gloves are critical .

- Respiratory Protection : In poorly ventilated areas, use NIOSH-approved respirators (e.g., N95 masks or powered air-purifying respirators) to avoid inhalation exposure .

- Environmental Precautions : Use secondary containment systems to prevent spills into drains or ecosystems .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Guidance :

- Spectroscopic Analysis : Combine -NMR and -NMR to confirm functional groups (e.g., aminooxy and methoxy moieties). Compare observed chemical shifts with computational predictions (e.g., DFT calculations) .

- Chromatographic Methods : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry should align with reference standards .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H] ion) and detect impurities .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

- Methodological Guidance :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the aminooxy group during alkylation or acylation reactions .

- Temperature Control : Maintain reactions at 0–25°C to prevent decomposition of sensitive intermediates .

- Catalysts : Use mild bases like triethylamine or DMAP to avoid side reactions with the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Guidance :

- pH-Dependent Stability Studies : Perform accelerated degradation experiments at pH 2–12 (using HCl/NaOH buffers) and monitor via LC-MS. Compare half-life () trends with computational pKa predictions .

- Mechanistic Analysis : Identify degradation products (e.g., hydroxylamine or methanol) using -NMR and propose degradation pathways (e.g., acid-catalyzed hydrolysis of the methoxy group) .

Q. What advanced techniques are recommended for studying the compound’s reactivity in catalytic systems?

- Methodological Guidance :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in oxidation or coupling reactions .

- In Situ FTIR Spectroscopy : Monitor intermediate formation (e.g., imine or nitroxide radicals) during catalytic cycles .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict transition states and validate experimental activation energies .

Q. How can researchers quantify trace impurities in this compound batches?

- Methodological Guidance :

- LC-MS/MS with MRM : Use multiple reaction monitoring (e.g., m/z transitions specific to byproducts like 3-methoxypropan-2-ol) for parts-per-billion sensitivity .

- Ion Chromatography : Detect inorganic impurities (e.g., chloride or sulfate counterions) with suppressed conductivity detection .

- Stability-Indicating Assays : Validate methods under forced degradation (e.g., heat, light) to ensure specificity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s potential as a chiral auxiliary?

- Methodological Guidance :

- Enantiomeric Excess (ee) Determination : Use chiral HPLC (e.g., Chiralpak AD-H column) or -NMR with fluorine-containing derivatives .

- Asymmetric Synthesis : Test in model reactions (e.g., aldol condensation) and compare diastereoselectivity with non-chiral analogs .

Q. What strategies mitigate inconsistencies in spectroscopic data across research groups?

- Methodological Guidance :

- Standardized Protocols : Adopt ICH Q2(R1)-validated methods for NMR and MS data acquisition .

- Collaborative Interlaboratory Studies : Share raw datasets (e.g., Bruker NMR files) via platforms like Zenodo for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.